molecular formula C25H27N3O3 B11232088 2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-(2-phenylethyl)acetamide

2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B11232088
M. Wt: 417.5 g/mol
InChI Key: BSGRKLXPSPFTER-UHFFFAOYSA-N
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Description

2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a quinoline core structure with a piperidine and phenylethyl substituent

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C25H27N3O3/c29-23(26-14-13-19-9-3-1-4-10-19)18-28-22-12-6-5-11-20(22)21(17-24(28)30)25(31)27-15-7-2-8-16-27/h1,3-6,9-12,17H,2,7-8,13-16,18H2,(H,26,29)

InChI Key

BSGRKLXPSPFTER-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the piperidine and phenylethyl groups. Common reagents used in these reactions include various amines, acids, and coupling agents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to replace specific functional groups with others. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and piperidine-containing molecules. Compared to these compounds, 2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE may offer unique advantages, such as improved potency, selectivity, or pharmacokinetic properties. Examples of similar compounds include:

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